![molecular formula C8H12ClFN2O3S B2952898 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856099-46-1](/img/structure/B2952898.png)
5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a sulfonyl chloride derivative of pyrazole, which has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed that this compound may act as an alkylating agent, which can modify the biological molecules and interfere with their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have reported that this compound may exhibit anti-inflammatory and antiproliferative activities.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high reactivity and versatility in the synthesis of various biologically active compounds. However, the limitations of using this compound include its toxicity and potential hazards associated with its handling.
Future Directions
There are several future directions for the research on 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride. One of the primary areas of research is to explore its potential use as a reagent in the synthesis of new biologically active compounds. Another area of research is to investigate its mechanism of action and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the field of scientific research. Its potential applications in the synthesis of biologically active compounds and its anti-inflammatory and antiproliferative activities make it an attractive compound for further investigation. However, its toxicity and potential hazards associated with its handling should be taken into consideration while using it in lab experiments.
Synthesis Methods
The synthesis of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of DMF. The reaction yields this compound as the final product.
Scientific Research Applications
The 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is its use as a reagent in the synthesis of various biologically active compounds. This compound has been reported to be a versatile reagent for the synthesis of sulfonylated pyrazoles, which have shown promising biological activities.
properties
IUPAC Name |
5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFN2O3S/c1-2-15-6-7-8(16(9,13)14)5-11-12(7)4-3-10/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVWEPPJGQVPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CCF)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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